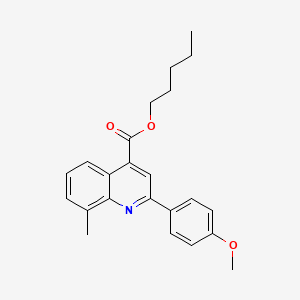![molecular formula C27H24FN3O4S B11622862 Methyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11622862.png)
Methyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-({[1-(4-fluorofenil)-5-oxo-3-(2-feniletil)-2-tioxoimidazolidin-4-il]acetil}amino)benzoato de metilo es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos, como la química medicinal, la farmacología y la ciencia de los materiales. Este compuesto presenta una estructura única que incluye un grupo fluorofenilo, un núcleo de tioxoimidazolidinona y un éster benzoato, lo que lo convierte en un tema interesante para la investigación y el desarrollo químico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-({[1-(4-fluorofenil)-5-oxo-3-(2-feniletil)-2-tioxoimidazolidin-4-il]acetil}amino)benzoato de metilo típicamente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye:
Formación del núcleo de tioxoimidazolidinona: Este paso implica la reacción de 4-fluoroanilina con cloroformiato de etilo para formar un intermedio, que luego se hace reaccionar con feniletilamina y disulfuro de carbono en condiciones básicas para producir el núcleo de tioxoimidazolidinona.
Acetilación: El intermedio de tioxoimidazolidinona se acetila utilizando anhídrido acético para introducir el grupo acetilo.
Esterificación: El paso final implica la esterificación del intermedio acetilado con 4-aminobenzoato de metilo en condiciones ácidas para formar el compuesto diana.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción, así como la implementación de técnicas de purificación, como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-({[1-(4-fluorofenil)-5-oxo-3-(2-feniletil)-2-tioxoimidazolidin-4-il]acetil}amino)benzoato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que puede conducir a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden reducir los grupos carbonilo a alcoholes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en DMF para la sustitución aromática nucleofílica.
Productos principales
Oxidación: Sulfóxidos, sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos y vías de reacción.
Biología
En la investigación biológica, el 4-({[1-(4-fluorofenil)-5-oxo-3-(2-feniletil)-2-tioxoimidazolidin-4-il]acetil}amino)benzoato de metilo puede estudiarse por su posible bioactividad. Puede interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En la química medicinal, este compuesto podría investigarse por sus posibles efectos terapéuticos. Su estructura sugiere que podría interactuar con enzimas o receptores específicos, lo que lo convierte en un posible compuesto principal para el descubrimiento de fármacos.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo de acción del 4-({[1-(4-fluorofenil)-5-oxo-3-(2-feniletil)-2-tioxoimidazolidin-4-il]acetil}amino)benzoato de metilo probablemente implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo fluorofenilo puede mejorar la afinidad de unión, mientras que el núcleo de tioxoimidazolidinona podría interactuar con los sitios activos, lo que lleva a la inhibición o activación de las vías biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-[(2-fluorobenzoil)amino]benzoato de metilo
- 4-[(4-fluorofenil)amino]benzoato de metilo
- 4-[(fenilacetil)amino]benzoato de metilo
Unicidad
El 4-({[1-(4-fluorofenil)-5-oxo-3-(2-feniletil)-2-tioxoimidazolidin-4-il]acetil}amino)benzoato de metilo es único debido a su combinación de un grupo fluorofenilo, un núcleo de tioxoimidazolidinona y un éster benzoato. Esta combinación confiere propiedades químicas y biológicas específicas que no se encuentran en otros compuestos similares, lo que lo convierte en un tema valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C27H24FN3O4S |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
methyl 4-[[2-[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H24FN3O4S/c1-35-26(34)19-7-11-21(12-8-19)29-24(32)17-23-25(33)31(22-13-9-20(28)10-14-22)27(36)30(23)16-15-18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,29,32) |
Clave InChI |
DYIUFHLXZDHLRS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622795.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622798.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622799.png)
![(2Z)-3-ethyl-2-[(3-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622808.png)
![3-(5-{(Z)-[5-(3-bromo-4-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11622816.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11622820.png)
![ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}piperazine-1-carboxylate](/img/structure/B11622827.png)
![5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11622829.png)

![2-(4-Ethoxyphenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11622836.png)
![(3Z)-1-ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11622837.png)
![4-tert-butyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11622845.png)

![(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622859.png)
